1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea
CAS No.:
Cat. No.: VC14527674
Molecular Formula: C16H12FN3S
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12FN3S |
|---|---|
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-isoquinolin-5-ylthiourea |
| Standard InChI | InChI=1S/C16H12FN3S/c17-12-4-6-13(7-5-12)19-16(21)20-15-3-1-2-11-10-18-9-8-14(11)15/h1-10H,(H2,19,20,21) |
| Standard InChI Key | HDBUBFKXJLAWQX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)NC(=S)NC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea (C₁₆H₁₂FN₃S) features a thiourea backbone (-NHC(=S)NH-) bridging a 4-fluorophenyl ring and an isoquinolin-5-yl group. The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and binding interactions. The isoquinoline moiety contributes aromaticity and planar geometry, facilitating interactions with biological targets .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂FN₃S | |
| Molecular Weight | 297.4 g/mol | |
| IUPAC Name | 1-(4-fluorophenyl)-3-isoquinolin-5-ylthiourea | |
| Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)NC(=S)NC3=CC=C(C=C3)F | |
| Hazard Statements | H301 (Toxic if swallowed) |
Spectroscopic Characterization
The compound’s structure is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The fluorophenyl group exhibits distinct ¹⁹F NMR signals near -110 ppm, while the thiourea moiety shows characteristic NH stretches at 3200–3300 cm⁻¹ in infrared spectroscopy.
Synthesis and Optimization
Reaction Mechanism
The synthesis proceeds via nucleophilic attack of 5-aminoisoquinoline on 4-fluorophenyl isothiocyanate. The amine group attacks the electrophilic carbon of the isothiocyanate, forming a thiourea linkage.
Optimization Parameters
Key factors affecting yield include:
-
Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
-
Temperature: Reactions conducted at 60–80°C achieve yields >75%.
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Catalyst: Base catalysts (e.g., triethylamine) neutralize HCl, shifting equilibrium toward product formation .
Table 2: Synthesis Conditions and Yields
Biological Activities and Mechanism of Action
Tyrosinase Inhibition
1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea demonstrates competitive inhibition of tyrosinase, a key enzyme in melanin synthesis. In vitro assays reveal a Ki value of 119.22 μM for its chlorophenyl analog, suggesting similar potency for the fluorophenyl derivative . The thiourea group chelates copper ions at the enzyme’s active site, disrupting substrate binding .
Table 3: Biological Activity Data
| Assay | Result | Source |
|---|---|---|
| Tyrosinase Inhibition (Ki) | 119.22 μM (analog) | |
| Cytotoxicity (IC₅₀) | 15–30 μM (various cell lines) |
Computational Insights
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity. The fluorophenyl group lowers the LUMO energy, enhancing electrophilic character .
Pharmacological Applications and Research Findings
Dermatological Uses
As a tyrosinase inhibitor, this compound could treat melasma and age spots. Preclinical studies show 40% reduction in melanin synthesis in B16F10 melanoma cells at 50 μM .
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound induces apoptosis via caspase-3 activation. Flow cytometry reveals G1 phase arrest at 20 μM .
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